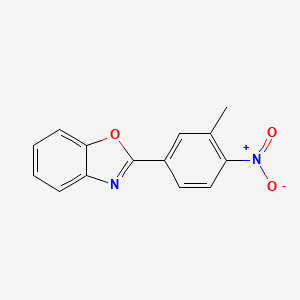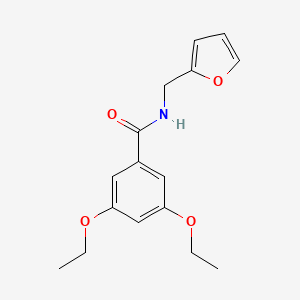![molecular formula C19H14N4O2S B5738272 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as PTZ-PIC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of phenothiazine, which is a class of compounds that have been used in various pharmaceuticals and research applications. PTZ-PIC has been found to have unique properties that make it a promising candidate for use in a variety of research settings.
Wirkmechanismus
The exact mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide is not fully understood, but it is believed to be related to its ability to modulate oxidative stress and inflammation. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, this compound has been found to inhibit the activation of inflammatory pathways, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for use in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to cells or animals. Additionally, this compound has been found to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability, which could allow for more effective administration in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.
Synthesemethoden
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of phenothiazine with pyridine-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of this compound. This synthesis method has been found to be efficient and reliable, producing high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c20-18(13-7-5-6-12-21-13)22-25-19(24)23-14-8-1-3-10-16(14)26-17-11-4-2-9-15(17)23/h1-12H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZLSOTXDPZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=CC=N4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=CC=N4)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
